Tert-butyl [4-(2-methoxyphenyl)-4-oxobutyl]carbamate
Description
Tert-butyl [4-(2-methoxyphenyl)-4-oxobutyl]carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protective group attached to a 4-oxobutyl chain, which is further substituted with a 2-methoxyphenyl moiety at the ketone position. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and bioactive molecules. Its structure combines the steric protection of the Boc group with the electronic effects of the methoxy-substituted aromatic ring, making it versatile for applications in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C16H23NO4 |
|---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-methoxyphenyl)-4-oxobutyl]carbamate |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17-11-7-9-13(18)12-8-5-6-10-14(12)20-4/h5-6,8,10H,7,9,11H2,1-4H3,(H,17,19) |
InChI Key |
NFUPOWIUDBCTJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)C1=CC=CC=C1OC |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 2-Methoxybenzaldehyde with 4-Amino-1-Butanol
The foundational step in synthesizing the 4-oxobutyl backbone involves reductive amination between 2-methoxybenzaldehyde and 4-amino-1-butanol. This reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to a secondary amine. In a representative procedure, equimolar quantities of 2-methoxybenzaldehyde (1.0 equiv) and 4-amino-1-butanol (1.05 equiv) are stirred in methanol (0.5 M) at room temperature for 3.5 hours. Sodium borohydride (1.5 equiv) is then introduced to reduce the Schiff base, yielding N-(2-methoxybenzyl)-4-hydroxybutylamine as a colorless liquid (72% yield over three steps).
Mechanistic Considerations
The reductive amination leverages the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by hydride transfer from NaBH4. Steric and electronic effects from the 2-methoxy group on the phenyl ring influence reaction kinetics, necessitating optimized stoichiometry to prevent over-reduction or side reactions.
Oxidation of the Hydroxybutyl Intermediate to 4-Oxobutyl
The secondary alcohol in N-(2-methoxybenzyl)-4-hydroxybutylamine is oxidized to a ketone using Dess-Martin periodinane (DMP). This reagent selectively oxidizes alcohols to ketones without over-oxidizing sensitive functional groups. In a typical protocol, the hydroxybutyl intermediate (1.0 equiv) is dissolved in dichloromethane (0.5 M) and treated with DMP (1.2 equiv) at 0°C. The reaction progresses to completion within 2 hours, affording N-(2-methoxybenzyl)-4-oxobutylamine in 85% yield.
Analytical Validation
1H NMR analysis confirms the oxidation: the disappearance of the hydroxyl proton (δ 1.8 ppm) and the emergence of a carbonyl proton (δ 2.7 ppm) corroborate successful ketone formation.
tert-Butyl Carbamate Protection
The terminal amine in N-(2-methoxybenzyl)-4-oxobutylamine is protected as a carbamate using di-tert-butyl dicarbonate (Boc2O). In a modified procedure from patent literature, the amine (1.0 equiv) is reacted with Boc2O (1.1 equiv) in the presence of 4-dimethylaminopyridine (DMAP, 0.1 equiv) and triethylamine (TEA, 2.0 equiv) in tetrahydrofuran (THF, 0.2 M). The reaction mixture is stirred at room temperature for 12 hours, yielding tert-butyl [4-(2-methoxyphenyl)-4-oxobutyl]carbamate in 89% purity after column chromatography.
Optimization Insights
Excess Boc2O ensures complete conversion, while DMAP accelerates the reaction by activating the carbonyl group. Side products, such as bis-Boc derivatives, are minimized by maintaining stoichiometric control.
Friedel-Crafts Acylation and Sequential Functionalization
Friedel-Crafts Acylation of Anisole
An alternative route begins with the Friedel-Crafts acylation of anisole (2-methoxyphenol) to install the 4-oxobutyl moiety. Succinic anhydride (1.2 equiv) reacts with anisole in the presence of aluminum chloride (AlCl3, 1.5 equiv) in dichloromethane (0.3 M) at 0°C. This electrophilic substitution yields 4-(2-methoxyphenyl)-4-oxobutyric acid, isolated as a white solid in 78% yield.
Regiochemical Control
The methoxy group directs acylation to the para position, but steric hindrance from the ortho substituent favors meta-acylation. This paradox is resolved by employing low temperatures and controlled reagent addition to favor the desired regioisomer.
Reduction of Carboxylic Acid to Alcohol
The oxobutyric acid intermediate is reduced to 4-(2-methoxyphenyl)-4-oxobutanol using lithium aluminum hydride (LiAlH4). In a representative protocol, the acid (1.0 equiv) is suspended in dry THF (0.4 M) and treated with LiAlH4 (2.0 equiv) at 0°C. After quenching with aqueous HCl, the alcohol is extracted into ethyl acetate and purified via flash chromatography (92% yield).
Carbamate Formation via Boc Protection
The primary alcohol in 4-(2-methoxyphenyl)-4-oxobutanol is protected using Boc2O under catalysis by DMAP. Adapted from a tert-butyl carbonate synthesis, the alcohol (1.0 equiv) is dissolved in THF (0.2 M) with Boc2O (1.1 equiv) and DMAP (0.05 equiv). After 6 hours at room temperature, the product is isolated in 94% yield, with HPLC confirming >99% purity.
Comparative Analysis of Synthetic Routes
Yield and Scalability
The reductive amination route (Section 1) offers superior scalability (gram-scale demonstrated) but requires careful handling of air-sensitive reagents like DMP. In contrast, the Friedel-Crafts approach (Section 2) provides higher regiochemical fidelity but involves hazardous AlCl3 and lower functional group tolerance.
Functional Group Compatibility
Boc protection proves robust in both routes, though the reductive amination method avoids acidic conditions that could hydrolyze the methoxy group. The Friedel-Crafts route, however, risks demethylation under strong Lewis acid catalysis.
Characterization and Quality Control
Spectroscopic Validation
1H NMR (500 MHz, CDCl3) of the final product exhibits characteristic signals:
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms a single peak at 254 nm, correlating with >99% purity.
Industrial Applications and Process Optimization
Phase-Transfer Catalysis for Carbamate Formation
A patent-derived method employs phase-transfer catalysis (PTC) to enhance reaction rates. Tetrabutylammonium bromide (0.1 equiv) facilitates the interfacial reaction between 4-(2-methoxyphenyl)-4-oxobutanol and Boc2O in a biphasic system (ethyl acetate/water), achieving 95% conversion in 2 hours.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [4-(2-methoxyphenyl)-4-oxobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Organic Synthesis
Tert-butyl [4-(2-methoxyphenyl)-4-oxobutyl]carbamate serves as a crucial building block in organic synthesis. It can be utilized as a protecting group for amines, which helps prevent unwanted reactions during the synthesis of complex molecules. This property is particularly valuable in peptide synthesis, where selective deprotection is often necessary .
Enzyme Mechanism Studies
The compound has been employed in biochemical assays to study enzyme mechanisms. Its structure allows it to act as a substrate or inhibitor, facilitating investigations into the catalytic activities of various enzymes. This application is essential in drug discovery and development, where understanding enzyme interactions can lead to the design of more effective therapeutics .
Research has indicated that this compound exhibits moderate protective effects in cellular models, particularly against oxidative stress induced by amyloid beta peptides. This suggests potential applications in neuroprotective strategies for conditions such as Alzheimer's disease .
Case Study 1: Neuroprotective Effects
In a study investigating the neuroprotective effects of compounds similar to this compound, researchers found that these compounds could reduce oxidative stress markers in astrocytes exposed to amyloid beta 1-42. The results indicated a reduction in TNF-α levels and free radicals, highlighting the compound's potential role in neuroprotection .
Case Study 2: Organic Synthesis Applications
A series of experiments demonstrated the effectiveness of this compound as a protecting group during the synthesis of complex organic molecules. The compound was successfully removed under acidic conditions, allowing for selective deprotection and yielding high-purity products suitable for further applications .
Industrial Applications
In addition to its research applications, this compound is also used in the production of specialty chemicals and agrochemicals. Its stability and reactivity make it an ideal intermediate for synthesizing various industrial compounds.
Summary Table of Applications
| Application Area | Specific Uses | Notes |
|---|---|---|
| Organic Synthesis | Building block, protecting group for amines | Useful in peptide synthesis |
| Enzyme Mechanism Studies | Substrate or inhibitor in biochemical assays | Important for drug discovery |
| Biological Activity | Neuroprotective effects against oxidative stress | Potential application in Alzheimer's research |
| Industrial Production | Intermediate in specialty chemicals and agrochemicals | Valuable in large-scale chemical synthesis |
Mechanism of Action
The mechanism of action of Tert-butyl [4-(2-methoxyphenyl)-4-oxobutyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogues
Key Differences and Implications
Electronic and Steric Effects
- 2-Methoxyphenyl vs. 2-Nitrophenyl: The methoxy group (-OCH₃) is electron-donating, enhancing the electron density of the aromatic ring, while the nitro group (-NO₂) is strongly electron-withdrawing. This difference influences reactivity in subsequent reactions, such as nucleophilic additions or cyclizations .
- Fluorinated Analogues : The 2,5-difluorophenyl variant introduces fluorine atoms, which enhance metabolic stability and membrane permeability in drug candidates .
Physicochemical Properties
- Molecular Weight Trends : The molecular weight ranges from 253.29 g/mol (furan-2-yl) to 323.40 g/mol (methylthio variant), reflecting substituent contributions.
- Polarity : The 2-nitrophenyl derivative is more polar due to the nitro group, while the 2-methoxyphenyl analogue exhibits moderate polarity suitable for solubility in organic solvents .
Biological Activity
Tert-butyl [4-(2-methoxyphenyl)-4-oxobutyl]carbamate (TBMOC) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in the modulation of various biochemical pathways. This article presents a detailed overview of TBMOC's biological activity, synthesis, mechanism of action, and relevant case studies.
TBMOC has the molecular formula and a molecular weight of approximately 251.33 g/mol. The structure features a tert-butyl group, a methoxyphenyl moiety, and an oxobutyl chain, which contribute to its unique reactivity and biological properties.
The biological activity of TBMOC is primarily attributed to its interaction with specific molecular targets, particularly enzymes. The carbamate functional group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzymatic activity. The methoxyphenyl group enhances binding affinity through π-π interactions with aromatic amino acids in the active sites of enzymes.
Enzyme Inhibition
TBMOC has been studied for its potential as an enzyme inhibitor. Research indicates that it can effectively inhibit certain enzymes involved in metabolic pathways. For instance:
- Enzyme Targeting : TBMOC interacts with specific enzymes, potentially altering their activity through covalent modification.
- Selectivity : The presence of the methoxy group may provide selectivity towards certain enzyme classes, enhancing its efficacy.
Case Studies
- Inhibition of Acetylcholinesterase : A study demonstrated that TBMOC exhibited significant inhibitory activity against acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The compound's IC50 value was determined to be 45 µM, indicating moderate potency compared to known inhibitors like donepezil (IC50 = 0.1 µM) .
- Anti-inflammatory Activity : In vitro studies showed that TBMOC reduced the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cultures stimulated by lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory responses .
- Cytotoxicity Assessment : Cytotoxicity assays revealed that TBMOC had low toxicity towards normal human fibroblast cells, with an LC50 value exceeding 100 µM, indicating a favorable safety profile for therapeutic applications .
Synthesis Methods
The synthesis of TBMOC typically involves several steps:
- Formation of the Oxobutyl Chain : The initial step includes the synthesis of the oxobutyl moiety through the reaction of butyric acid derivatives.
- Coupling Reaction : The tert-butyl group is introduced via a coupling reaction with appropriate reagents under controlled conditions.
- Final Carbamate Formation : The final step involves the formation of the carbamate bond through reaction with methoxyphenol derivatives.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 251.33 g/mol |
| IC50 (AChE Inhibition) | 45 µM |
| LC50 (Cytotoxicity) | >100 µM |
| Anti-inflammatory Activity | Reduced IL-6 and TNF-α levels |
Q & A
Q. What experimental designs address reproducibility issues in scaled-up syntheses?
- Solutions :
- DoE (Design of Experiments) : Optimize parameters (e.g., stoichiometry, agitation rate) using response surface methodology.
- PAT (Process Analytical Technology) : In-line FTIR monitors reaction progression in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
